

# Comprehensive Technical Guide: Trilinolein from Plant Oil Sources for Pharmaceutical Research

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## Compound Focus: Trilinolein

CAS No.: 537-40-6

Cat. No.: S630364

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## Introduction to Trilinolein and Its Significance

**Trilinolein** ( $C_{57}H_{98}O_6$ ) is a **triglyceride molecule** in which all three esterification sites on the glycerol backbone are occupied by **linoleic acid residues**, an omega-6 polyunsaturated fatty acid [1] [2]. With a molecular weight of 879.38 g/mol and CAS number 537-40-6, this compound exists as a colorless to light yellow liquid at room temperature [2]. **Trilinolein** has garnered significant research interest due to its **diverse bioactivities**, including cardiovascular protection, antioxidant properties, anti-metastatic potential, and recently discovered photoprotective effects [1] [2]. The compound's **multi-target mechanism** of action positions it as a promising candidate for pharmaceutical development, particularly in areas requiring modulation of cellular stress responses and signaling pathways.

For research purposes, **trilinolein** is commercially available through specialized chemical suppliers like MedChemExpress, with purity levels typically  $\geq 98\%$  [1] [2]. It is soluble in DMSO (100 mg/mL, 113.72 mM) and requires storage at  $-20^{\circ}\text{C}$  in sealed containers protected from moisture and light to maintain stability [2]. The **growing pharmaceutical interest in trilinolein** stems from its simultaneous targeting of multiple pathological processes, including oxidative stress, aberrant cellular proliferation, and inflammatory cascades, making it particularly valuable for complex disease conditions such as cancer, cardiovascular diseases, and cerebrovascular disorders including cerebral ischemia [2].

# Plant Sources of Trilinolein

## Primary Natural Sources

### 2.1.1 Safflower (*Carthamus tinctorius*)

Safflower seeds represent one of the **richest natural sources** of the linoleic acid precursors necessary for **trilinolein** formation. The oil extracted from safflower seeds typically contains **55-70% linoleic acid**, with some specialized varieties developed through selective breeding containing even higher concentrations [3]. Cold-pressed safflower oil possesses significant **nutritional and pharmaceutical value** due to its rich composition of bioactive compounds beyond **trilinolein**, including notable concentrations of  $\alpha$ -tocopherol (the most biologically active form of vitamin E) and various phytosterols [3]. The high polyunsaturated fatty acid (PUFA) content, particularly the elevated linoleic acid composition, makes safflower oil an ideal starting material for **trilinolein** isolation and purification.

Safflower cultivation demonstrates **broad adaptability** to various soil and climatic conditions, with optimal growth occurring at temperatures between 24-32°C [3]. The plant develops an extensive root system reaching 2-3 meters deep, contributing to its drought tolerance. The seeds themselves measure 6-10 mm in length and resemble sunflower seeds but with thicker hulls, which historically presented extraction challenges [3]. Modern breeding efforts have successfully reduced the hull content from approximately 70% to 45%, significantly improving oil extraction efficiency [3]. Beyond **trilinolein**, safflower seeds contain **serotonin derivatives** such as N-(p-Coumaroyl)serotonin and N-Feruloylserotonin, which demonstrate potent free radical scavenging activity and may contribute synergistically to the observed health benefits of safflower oil extracts [3].

### 2.1.2 Sunflower (*Helianthus annuus*)

Sunflower oil represents another **significant source** of linoleic acid for **trilinolein** formation, though its composition varies considerably based on cultivar and processing methods. Conventional sunflower oil (high-linoleic type) contains approximately **69% linoleic acid**, while specialized varieties include high-oleic (82% oleic acid), mid-oleic (65% oleic acid), and high-stearic/high-oleic (72% oleic acid, 18% stearic acid) types [4]. The genetic plasticity of sunflower plants has been leveraged through selective breeding to

optimize fatty acid profiles, with ongoing genomic studies identifying key regulators of oil metabolism that could further enhance linoleic acid production [4].

Recent genomic analyses of sunflowers have revealed a **whole-genome duplication event** occurring approximately 29 million years ago, which contributed to the development of two major breeding traits: flowering time and oil metabolism [4]. These findings provide a scientific foundation for developing hybrid sunflowers with enhanced oil production capabilities and optimized fatty acid profiles for pharmaceutical applications. Beyond **trilinolein** precursors, sunflower oil contains valuable **phytochemical cofactors** including phytosterols, polyphenols, squalene, and terpenoids, which may contribute additive or synergistic effects in therapeutic applications [4]. The **neutral taste profile** and high vitamin E content (providing 274% of the Daily Value per 100g) further enhance sunflower oil's utility as a source material for **trilinolein** extraction [4].

## Comparative Analysis of Source Oils

Table 1: Comparative Analysis of Safflower and Sunflower Oils as **Trilinolein** Sources

| Parameter                 | Safflower Oil                                   | Sunflower Oil (High-Linoleic)            |
|---------------------------|---|--|
| Linoleic Acid Content     | 55-70% [3]                                      | 69% [4]                                  |
| Oil Content in Seed       | 27-32% [3]                                      | 35-42% (estimated)                       |
| Primary Co-factors        | $\alpha$ -Tocopherol, serotonin derivatives [3] | Vitamin E, phytosterols, polyphenols [4] |
| Extraction Considerations | Thick seed hull (45% of seed) [3]               | thinner hull, easier processing          |
| Oxidative Stability       | Lower (high PUFA)                               | Lower (high PUFA)                        |
| Agricultural Yield        | 1000-2500 seeds/plant [3]                       | Varies by cultivar                       |
| Global Production         | ~800,000 tonnes/year [3]                        | 20.3 million tonnes/year [4]             |

## Extraction and Processing Methodologies

### Conventional Extraction Techniques

Traditional oil extraction methods from safflower and sunflower seeds encompass **three primary approaches**: mechanical extraction (pressing), solvent extraction, and hybrid methods [5]. **Mechanical extraction** typically employs expeller pressing, which can be performed under hot or cold conditions. Hot pressing achieves higher oil yields (approximately 75% of available oil) but may compromise thermal-sensitive compounds like **trilinolein**, while cold pressing preserves bioactive components but yields less oil with higher residual oil in the meal (up to 10-20%) [5]. The **critical parameters** in mechanical extraction include press pressure, rotational speed, seed moisture content, and process temperature, all of which require optimization to balance yield and compound integrity.

**Solvent extraction**, predominantly using hexane, achieves substantially higher extraction efficiency with residual oil below 1% [5]. This method leverages hexane's **excellent solvation capacity** for vegetable oils, favorable boiling point for energy-efficient distillation, and chemical neutrality toward the extracted oil. However, significant drawbacks include hexane's high flammability, requiring specialized equipment, potential degradation of heat-sensitive compounds during solvent recovery, and environmental concerns [5]. The **hybrid pre-press and solvent method** combines both approaches, initially reducing oil content to 16-20% through mechanical pressing followed by solvent extraction to achieve residual oil below 0.5% [5]. This approach balances efficiency with reduced solvent usage but still presents environmental and compound integrity challenges for **trilinolein** extraction.

### Advanced Extraction Technologies

*Table 2: Advanced Extraction Technologies for Plant Oils*

| Extraction Method                                   | Principle   | Advantages   | Limitations   | Suitability for Trilinolein             |
|---|---|--|---|---|
| <b>Supercritical Fluid Extraction (SFE)</b>         | Uses supercritical CO <sub>2</sub> as solvent [6] [7] | High purity and yield, minimal thermal degradation [7]   | High equipment cost, pressure optimization required       | Excellent for heat-sensitive compounds  |
| <b>Microwave-Assisted Extraction</b>                | Dielectric heating causing cell rupture [6] [5]       | Reduced time (<30 min) and solvent usage [5]             | Unsuitable for non-polar compounds, may degrade PUFAs [5] | Moderate (requires temperature control) |
| <b>Instantaneous Controlled Pressure Drop (DIC)</b> | Thermo-mechanical effects from pressure cycles [8]    | Low energy consumption, prevents thermal degradation [8] | Emerging technology, optimization ongoing                 | Promising for scale-up                  |
| <b>Ultrasound-Assisted Extraction</b>               | Cavitation disrupts cell walls [5]                    | Enhanced efficiency, reduced extraction time [5]         | Potential free radical formation                          | Good with proper parameter control      |
| <b>Enzyme-Assisted Extraction</b>                   | Cell wall degradation by enzymes [6] [5]              | Mild conditions, high specificity                        | Enzyme cost, longer extraction times                      | Good for preserving bioactivity         |

**Supercritical Fluid Extraction (SFE)** has demonstrated particular promise for **trilinolein**-rich oil extraction, achieving **superior purity and yield** compared to conventional methods while eliminating solvent residues [7]. The process utilizes carbon dioxide in its supercritical state (achieved at specific temperature and pressure equilibria), which exhibits gas-like penetration capabilities and liquid-like solvation properties [7]. The **extraction workflow** involves sample preparation (drying and grinding to increase surface area), introduction into the extraction column, system pressurization and heating to achieve supercritical conditions, controlled fluid injection, compound extraction, and separation through depressurization [7]. This method effectively preserves thermolabile compounds like **trilinolein** while avoiding the environmental and toxicity concerns associated with organic solvents.

The **Instantaneous Controlled Pressure Drop (DIC)** technology represents another advanced approach particularly suitable for essential oil extraction, with potential applications for **trilinolein**-rich oils [8]. This method applies **compression-decompression cycles** to plant material, typically treating it with saturated steam for brief periods followed by abrupt pressure drops to vacuum conditions [8]. The rapid vaporization of volatile compounds, followed by immediate cooling through volume expansion, prevents thermal degradation of sensitive components [8]. Research indicates DIC technology significantly reduces processing time and energy consumption while improving overall yield, addressing key limitations of conventional extraction methods [8]. As this technology continues to be optimized for specific oilseeds like safflower and sunflower, it may offer a scalable, efficient approach for **trilinolein** extraction.

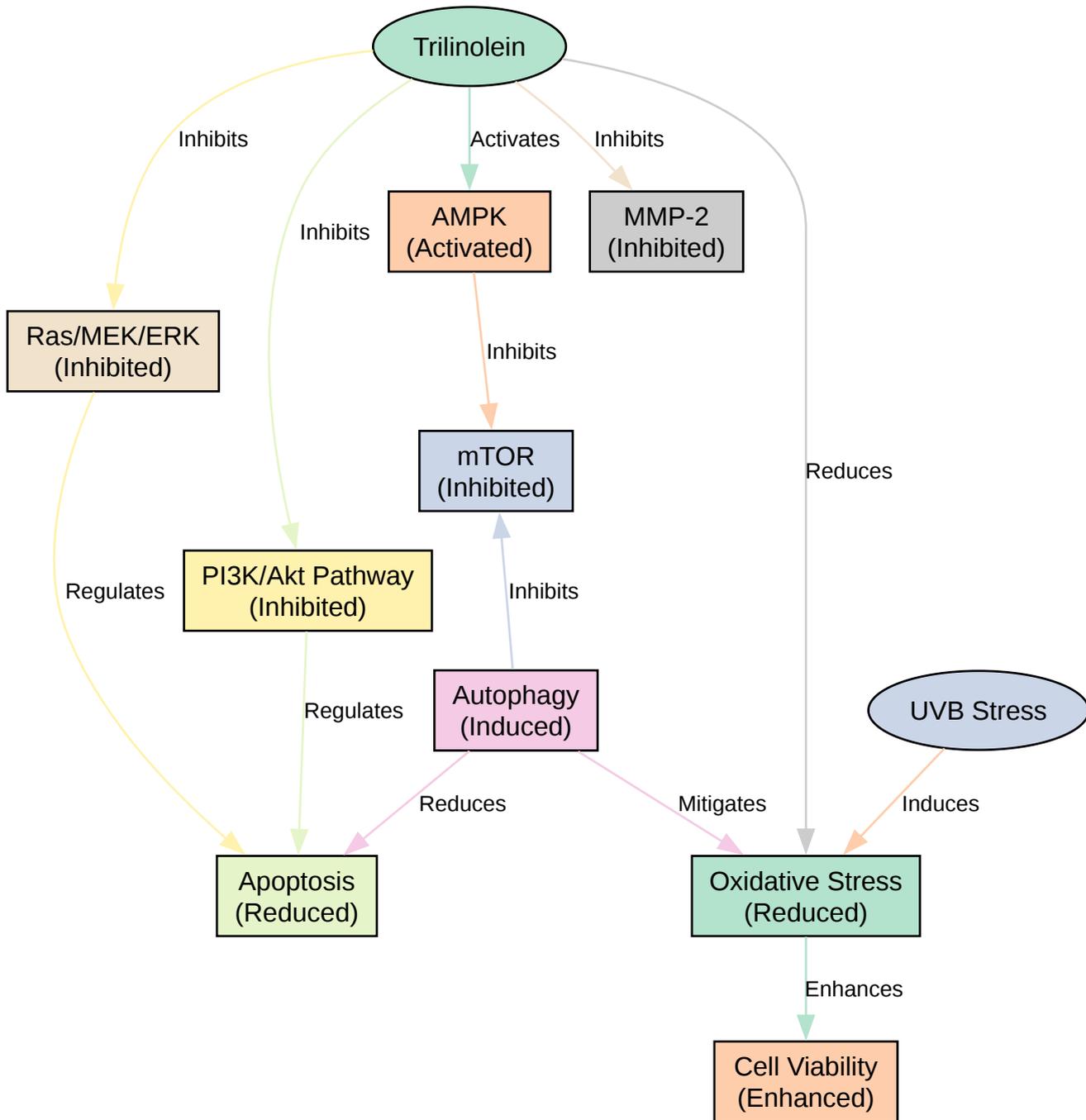
## Biological Activities and Molecular Mechanisms

### Signaling Pathways and Molecular Targets

**Trilinolein** demonstrates a **multifaceted pharmacological profile** by simultaneously modulating several critical cellular signaling pathways. Research has identified that **trilinolein** inhibits both the **PI3K/Akt and Ras/MEK/ERK signaling cascades**, two key pathways regulating cell survival, proliferation, and migration [2]. Additionally, **trilinolein** directly inhibits **matrix metalloproteinase-2 (MMP-2)**, an enzyme crucial for tissue remodeling and cancer metastasis [2]. These coordinated actions underlie **trilinolein's** ability to reduce oxidative stress, induce apoptosis in malignant cells, and inhibit cell migration, positioning it as a promising multi-target therapeutic agent particularly for complex pathologies like cancer and cardiovascular diseases.

Recent research has elucidated **trilinolein's** role in activating **cellular autophagy through the AMPK-mTOR signaling axis**, revealing a novel mechanism for its observed photoprotective effects [1]. Autophagy serves as a critical cellular process for eliminating metabolic waste and maintaining homeostasis by degrading and recycling organelles and proteins [1]. **Trilinolein** activates AMPK (AMP-activated protein kinase), a vital metabolic energy sensor that regulates energy balance and metabolic stress [1]. Phosphorylated AMPK subsequently inhibits mTOR (mammalian target of rapamycin), a central regulator of cellular metabolism, growth, proliferation, survival, and autophagy processes [1]. This AMPK-mediated mTOR inhibition promotes autophagic activity, enabling cells to better withstand oxidative stress and damage induced by environmental stressors like UVB radiation.

## Pathway Visualization



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Schematic of **Trilinolein's** Multitarget Mechanisms: This diagram illustrates the key molecular pathways modulated by **trilinolein**, including AMPK-mTOR mediated autophagy induction and inhibition of PI3K/Akt and Ras/MEK/ERK signaling networks.

## Documented Bioactivities

The **photoprotective properties** of **trilinolein** have been demonstrated in both cellular and animal models of UVB-induced skin damage [1]. In human skin fibroblasts (HSF) exposed to UVB radiation, **trilinolein** treatment at concentrations of 1.25, 2.5, and 5  $\mu\text{M}$  significantly protected against phototoxicity, with the **optimal protective effect** observed at 5  $\mu\text{M}$  [1]. Mechanistic studies revealed that **trilinolein** reduced UVB-induced reactive oxygen species (ROS) generation, decreased the proportion of apoptotic cells, and enhanced autophagic flux as evidenced by increased LC3-II accumulation and decreased p62 expression [1]. These effects were mediated through AMPK activation and subsequent mTOR inhibition, establishing a clear signaling pathway for **trilinolein**'s photoprotective action.

In cardiovascular research, **trilinolein** has demonstrated significant **cardioprotective and vasoprotective effects** [2]. In vitro studies using endothelial cells stimulated by oxidized low-density lipoprotein (ox-LDL), **trilinolein** (10  $\mu\text{M}$ , 24 h) increased cell viability, reduced apoptosis from 23% to 19%, inhibited ICAM-1 and E-selectin mRNA expression, and enhanced antioxidant activity through increased superoxide dismutase (SOD) and glutathione peroxidase (GPX) activities while decreasing malondialdehyde (MDA) levels [2]. Additionally, **trilinolein** (5-20  $\mu\text{M}$ , 24-72 h) inhibited platelet-derived growth factor (PDGF-BB)-stimulated vascular smooth muscle cell migration and reduced protein levels of Ras, MEK, phosphorylated MEK, phosphorylated ERK, and MMP-2 [1] [2]. In animal models of cerebral ischemia-reperfusion, **trilinolein** (50-200 mg/kg, oral administration) reduced cerebral infarction area, neurological deficits, and TUNEL-positive neuronal apoptosis [2].

The **anticancer potential** of **trilinolein** has been investigated in various cancer cell lines, including A549 (non-small cell lung cancer), A498 (renal cancer), and MKN-45 (gastric cancer) cells [2]. **Trilinolein** treatment (3.12-100  $\mu\text{g/mL}$ , 24-48 h) inhibited cell viability in a dose- and time-dependent manner, induced apoptosis, and caused G0/G1 phase cell cycle arrest in A549 cells [2]. These effects were associated with downregulation of the PI3K/Akt pathway and increased intracellular ROS production [2]. The multi-target nature of **trilinolein**'s action, simultaneously affecting proliferation, apoptosis, and migration pathways, makes it particularly interesting for anticancer drug development, especially for cancers characterized by pathway redundancies and resistance to single-target agents.

## Experimental Protocols and Research Methodologies

## In Vitro Assessment Protocols

### 5.1.1 Cell Viability and Photoprotection Assay

The **photoprotective effects** of **trilinolein** can be evaluated using human skin fibroblasts (HSF) subjected to UVB-induced damage, following this standardized protocol [1]:

- **Cell culture:** Maintain HSF cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO<sub>2</sub> atmosphere [1].
- **Compound treatment:** Prepare **trilinolein** stock solution in DMSO and dilute to working concentrations (typically 1.25-5 µM) in culture medium. Include vehicle control (DMSO ≤0.1%) and positive control groups [1].
- **UVB irradiation:** After 24-hour pretreatment with **trilinolein**, expose cells to UVB radiation at 40 mJ/cm<sup>2</sup> using a UVB light source. Include non-irradiated controls for baseline comparison [1].
- **Viability assessment:** At 24 hours post-irradiation, measure cell viability using CCK-8 assay according to manufacturer's instructions. Calculate percentage viability relative to non-irradiated controls [1].
- **Apoptosis detection:** Analyze apoptosis rates using flow cytometry with Annexin V-FITC/PI double staining or TUNEL assay following manufacturer's protocols [1].
- **Oxidative stress measurement:** Assess intracellular ROS levels using DCFH-DA fluorescence probe. Measure fluorescence intensity with microplate reader or flow cytometry [1].

For **autophagy evaluation**, additional procedures include:

- **Western blot analysis:** Extract proteins using RIPA buffer, separate by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against LC3, p62, AMPK, p-AMPK, mTOR, and p-mTOR, followed by appropriate HRP-conjugated secondary antibodies [1].
- **Immunofluorescence staining:** Fix cells, permeabilize with Triton X-100, block with BSA, incubate with LC3 antibody overnight at 4°C, then with fluorescent secondary antibody. Visualize using confocal microscopy and quantify puncta formation [1].

### 5.1.2 Migration and Invasion Assays

The **anti-migratory effects** of **trilinolein** can be assessed using vascular smooth muscle cells (A7r5) stimulated with PDGF-BB, following this established methodology [1] [2]:

- **Cell treatment:** Culture A7r5 cells and pretreat with **trilinolein** (5-20 µM) for 1 hour before stimulating with PDGF-BB (20 ng/mL) [1].
- **Migration assay:** Perform wound healing/scrape assay by creating a uniform wound in confluent cell monolayers using a pipette tip. Capture images at 0, 12, 24, and 48 hours using phase-contrast

microscopy. Quantify migration distance using image analysis software [1].

- **Transwell migration:** Seed **trilinolein**-treated cells in serum-free medium into upper chambers of Transwell inserts with 8- $\mu$ m pores. Place complete medium with PDGF-BB in lower chambers as chemoattractant. After 6-24 hours incubation, fix migrated cells on lower membrane surface with methanol, stain with crystal violet, and count under microscope [1].
- **Protein extraction and Western blot:** Harvest treated cells and extract proteins for Western blot analysis of migration-related proteins including Ras, MEK, p-MEK, ERK, p-ERK, and MMP-2 [1] [2].

## In Vivo Evaluation Protocols

### 5.2.1 Skin Photodamage Model

The **efficacy of trilinolein** in protecting against UV-induced skin damage can be evaluated in animal models using this established protocol [1]:

- **Animals:** Utilize male Kunming mice (or other appropriate strains), 6-8 weeks old, housed under standard conditions with free access to food and water. Obtain ethical committee approval before commencing studies [1].
- **Group allocation:** Randomly divide animals into control groups (non-UVB exposed), UVB-only model groups, and **trilinolein** treatment groups (varying doses). Include positive control groups if appropriate [1].
- **UVB irradiation protocol:** Shave dorsal skin areas and expose to UVB radiation at established erythemal doses (typically 1-2 minimal erythemal doses) daily for specified period. Protect non-UVB control groups from radiation exposure [1].
- **Compound administration:** Administer **trilinolein** topically (dissolved in appropriate vehicle) or orally by gavage at predetermined doses (based on in vitro effective concentrations). Continue treatment throughout UVB exposure period [1].
- **Sample collection and analysis:** At study endpoint, collect skin tissues for [1]:
  - **Histopathological examination:** Fix tissues in formalin, embed in paraffin, section, and stain with H&E for morphological assessment.
  - **Biomarker analysis:** Assess oxidative stress markers (SOD, MDA, GPX), inflammatory cytokines, and autophagy-related proteins (LC3, p62) in skin homogenates using ELISA or Western blot.
  - **Immunohistochemistry:** Analyze expression and localization of key proteins including p-AMPK, p-mTOR, and LC3 in skin sections.

### 5.2.2 Cerebral Ischemia-Reperfusion Model

The **cerebroprotective effects** of **trilinolein** can be evaluated using a rat model of cerebral ischemia-reperfusion following this protocol [2]:

- **Animal preparation:** Use male Sprague-Dawley rats (250-300 g) anesthetized with appropriate anesthetic (e.g., chloral hydrate). Maintain body temperature at 37°C throughout surgical procedures [2].
- **Ischemia induction:** Perform middle cerebral artery occlusion (MCAO) using silicone-coated nylon monofilament inserted through external carotid artery into internal carotid artery to block middle cerebral artery [2].
- **Compound administration:** Administer **trilinolein** (50, 100, 200 mg/kg) orally 1 hour before ischemia induction and 24 hours after reperfusion. Include vehicle control and sham-operated groups [2].
- **Assessment of outcomes** [2]:
  - **Cerebral infarction evaluation:** After 24 hours reperfusion, sacrifice animals, remove brains, section into coronal slices, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Quantify infarct volumes using image analysis software.
  - **Neurological deficit scoring:** Evaluate neurological function using established scoring systems (e.g., 0-5 point scale) assessing motor, sensory, reflex, and balance capabilities.
  - **Histopathological analysis:** Process brain tissues for H&E staining and TUNEL staining to assess neuronal apoptosis in hippocampal CA1 region and cortical areas.

## Research Applications and Future Perspectives

### Current Research Applications

**Trilinolein's multifunctional bioactivity profile** supports its investigation across multiple therapeutic areas. In **dermatological research**, its photoprotective properties through AMPK-mTOR mediated autophagy induction position it as a promising candidate for developing protective formulations against UV-induced skin damage, potentially slowing photoaging and reducing skin cancer risk [1]. The compound's ability to mitigate oxidative stress and inflammation while promoting cellular repair mechanisms addresses multiple pathological processes in photodamage simultaneously. In **cardiovascular and cerebrovascular research**, **trilinolein's** capacity to reduce oxidative stress, inhibit vascular smooth muscle cell migration, and protect against ischemia-reperfusion injury supports its potential application in preventing and treating atherosclerosis, restenosis, and stroke [2]. The dual inhibition of PI3K/Akt and Ras/MEK/ERK signaling pathways provides a mechanistic basis for its vasoprotective effects.

In **oncology research**, **trilinolein** demonstrates considerable promise as a multi-target anticancer agent, particularly for non-small cell lung cancer, renal cancer, and gastric cancer [2]. Its ability to simultaneously induce apoptosis, cause cell cycle arrest, inhibit migration, and reduce MMP-2 activity addresses multiple hallmarks of cancer, potentially overcoming the limitations of single-target agents that often develop resistance. The **favorable safety profile** of **trilinolein**, derived from natural sources with established food use, may facilitate its translation to clinical applications, particularly for chronic conditions requiring long-term intervention. Current research focuses on optimizing delivery systems, including nanoformulations and combination therapies, to enhance **trilinolein's** bioavailability and therapeutic efficacy.

## Challenges and Future Research Directions

Despite promising results, several **significant challenges** must be addressed to advance **trilinolein** toward clinical application. The **extraction efficiency** from natural sources remains suboptimal, with conventional methods yielding relatively low quantities of high-purity compound [6]. Future research should prioritize developing and scaling up green extraction technologies, such as supercritical fluid extraction, microwave-assisted extraction, and Instantaneous Controlled Pressure Drop (DIC) systems, to improve yields while preserving compound integrity [6] [8]. The **instability of trilinolein** due to its high polyunsaturated fatty acid content presents formulation challenges, requiring advanced stabilization approaches including microencapsulation, nanoemulsification, and antioxidant co-formulations to enhance shelf-life and in vivo stability [6].

From a pharmacological perspective, key research priorities include [6] [1]:

- **Comprehensive pharmacokinetic studies** to elucidate **trilinolein's** absorption, distribution, metabolism, and excretion profiles
- **Metabolite identification** and activity assessment of **trilinolein** derivatives
- **Synergistic combinations** with established therapeutic agents across different disease areas
- **Target engagement validation** in human-relevant systems beyond current cellular and animal models
- **Formulation optimization** for specific administration routes including topical, oral, and potentially parenteral delivery

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